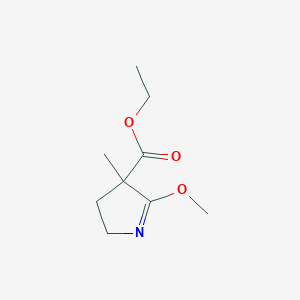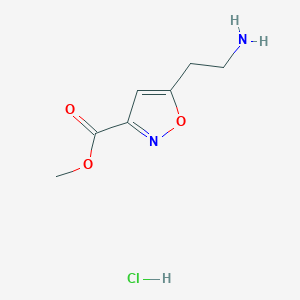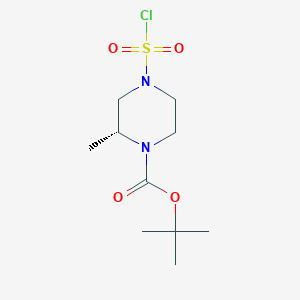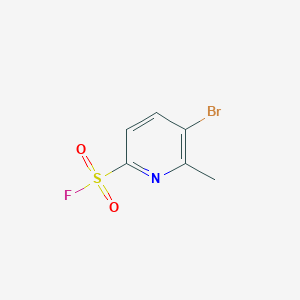
ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate (EMMPC) is an organic compound that has been studied for its potential applications in scientific research and drug development. The compound is a derivative of pyrrole, a five-membered heterocyclic aromatic compound that is found in many natural products and synthetic drugs. EMMPC has been identified as a potent inhibitor of certain enzymes, and has been studied for its potential applications in drug discovery and development.
作用机制
Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate binds to the active site of the enzyme and prevents the production of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat inflammation and pain.
Biochemical and Physiological Effects
ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its potential applications in drug discovery and development. Studies have shown that ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has the potential to be used as an anti-inflammatory and analgesic drug. In addition, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate in laboratory experiments include its ability to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This makes it a useful tool for studying the effects of prostaglandins on inflammation and pain. Additionally, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been shown to have antioxidant and neuroprotective properties, which may make it useful for studying neurodegenerative diseases.
However, there are some limitations to using ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate in laboratory experiments. For example, it is not as potent as other inhibitors of COX-2, such as non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound is not commercially available, and must be synthesized in the laboratory.
未来方向
There are several potential future directions for the study of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate. First, further research is needed to determine the optimal dosage and administration route for the compound. Additionally, further studies are needed to explore the compound’s potential applications in drug discovery and development, as well as its potential for use in the treatment of neurodegenerative diseases. Finally, further research is needed to explore the compound’s potential for use in other areas, such as agriculture and food science.
合成方法
Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized using a variety of methods. One method involves the condensation of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid with ethyl bromide in the presence of sodium methoxide. This reaction yields ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate as the final product.
科学研究应用
Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its potential applications in scientific research and drug development. It has been identified as a potent inhibitor of certain enzymes, and has been studied for its potential applications in drug discovery and development. Specifically, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of prostaglandins, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has the potential to be used as an anti-inflammatory and analgesic drug.
属性
IUPAC Name |
ethyl 5-methoxy-4-methyl-2,3-dihydropyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-8(11)9(2)5-6-10-7(9)12-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKOILOOAIUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)


![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)



